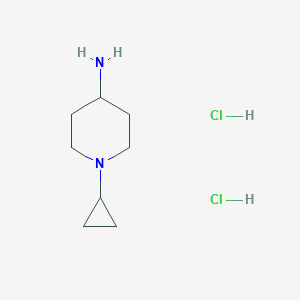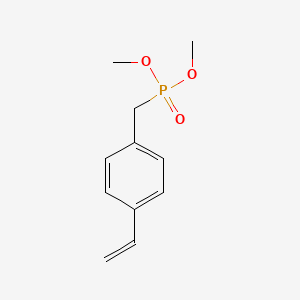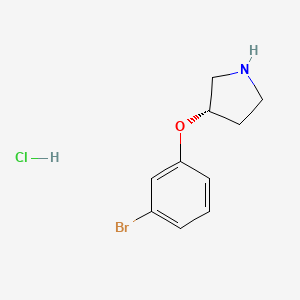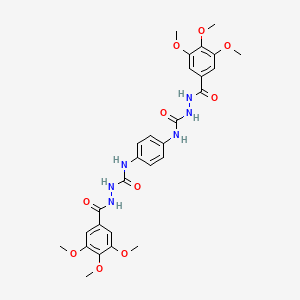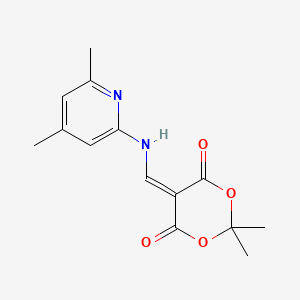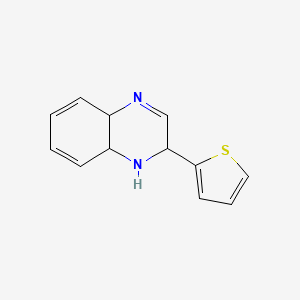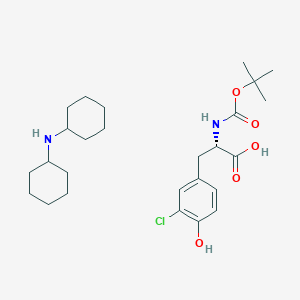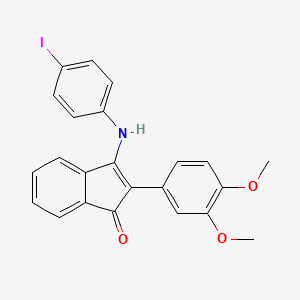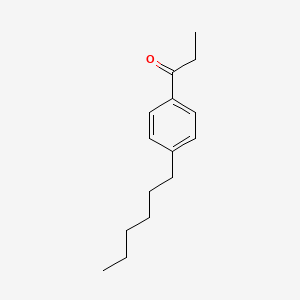
4'-Hexylpropiophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hexylpropiophenone (4-HP) is an organic compound belonging to the class of aryl ketones. It is a powerful and versatile chemical, with a wide range of applications in the research laboratory. 4-HP is used as a reagent in a variety of organic synthesis reactions, and is also utilized as a tool for studying the structure and function of biological molecules. In addition, 4-HP is used as a model compound for studying the mechanism of action and biochemical and physiological effects of a range of molecules.
Mechanism of Action
The mechanism of action of 4'-Hexylpropiophenone is not fully understood. However, it is believed to interact with a range of proteins and enzymes, leading to a range of biochemical and physiological effects. For example, this compound has been found to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. This inhibition of COX-2 leads to a decrease in the production of prostaglandins, which in turn leads to a decrease in inflammation.
Biochemical and Physiological Effects
This compound has a range of biochemical and physiological effects, depending on the concentration and duration of exposure. At low concentrations, this compound has been found to inhibit the enzyme cyclooxygenase-2 (COX-2), leading to a decrease in the production of prostaglandins and a reduction in inflammation. At higher concentrations, this compound has been found to have a range of other effects, including the inhibition of the enzyme acetylcholinesterase, leading to an increase in the concentration of acetylcholine in the brain, and the inhibition of the enzyme monoamine oxidase, leading to an increase in the concentration of monoamines in the brain.
Advantages and Limitations for Lab Experiments
The use of 4'-Hexylpropiophenone in scientific research has several advantages. It is a relatively simple compound to synthesize, and has a wide range of applications in the research laboratory. In addition, this compound is a relatively safe compound to use in laboratory experiments, as it is not toxic or carcinogenic. However, there are some limitations to the use of this compound in scientific research. For example, it is not water-soluble, and therefore cannot be used in experiments involving aqueous solutions. In addition, this compound is not very stable, and therefore must be used in experiments immediately after synthesis.
Future Directions
There are a number of potential future directions for the use of 4'-Hexylpropiophenone in scientific research. For example, further research could be carried out to elucidate the mechanism of action of this compound and its biochemical and physiological effects. In addition, further research could be carried out to explore the potential applications of this compound in drug development, as well as its potential use in the synthesis of other organic compounds. Finally, further research could be carried out to explore the potential for using this compound in a range of other laboratory experiments, such as those involving aqueous solutions.
Synthesis Methods
4'-Hexylpropiophenone can be synthesized from commercially available 4-hydroxybenzaldehyde and ethylmagnesium bromide. The reaction is carried out in the presence of anhydrous pyridine, which acts as a catalyst. The reaction has a high yield and is relatively simple to carry out.
Scientific Research Applications
4'-Hexylpropiophenone is widely used in scientific research, particularly in the fields of organic synthesis, biochemical and physiological studies, and drug development. It is used as a reagent in a variety of organic synthesis reactions, including the synthesis of a range of pharmaceuticals, such as antibiotics, antifungal agents, and anti-inflammatory drugs. In addition, this compound is used as a tool for studying the structure and function of biological molecules. It is also used as a model compound for studying the mechanism of action and biochemical and physiological effects of a range of molecules.
properties
IUPAC Name |
1-(4-hexylphenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O/c1-3-5-6-7-8-13-9-11-14(12-10-13)15(16)4-2/h9-12H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRSLKKPSVPOIBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC=C(C=C1)C(=O)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

